4-Methylcyclopent-3-ene-1,2-dione
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Overview
Description
4-Methylcyclopent-3-ene-1,2-dione is an organic compound with the molecular formula C6H6O2. It is a derivative of cyclopentene with a methyl group and two ketone functionalities. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclopent-3-ene-1,2-dione can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,3-cyclopentanedione with suitable reagents under controlled conditions. For instance, the reaction of 2-methyl-1,3-cyclopentanedione with p-hydroxybenzyl alcohol in water at 80°C for 12 hours yields 2-(4-hydroxybenzyl)-2-methylcyclopent-4-ene-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts, solvents, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclopent-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Methylcyclopent-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylcyclopent-3-ene-1,2-dione involves its interaction with molecular targets through its reactive ketone groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the presence of the double bond and the methyl group, which can participate in additional reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-cyclopentene-1,2-dione: This compound is structurally similar but lacks the methyl group at the 4-position.
Cyclopent-4-ene-1,3-dione: Another related compound with a different substitution pattern.
Uniqueness
4-Methylcyclopent-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs
Properties
CAS No. |
66309-79-3 |
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Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
4-methylcyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C6H6O2/c1-4-2-5(7)6(8)3-4/h2H,3H2,1H3 |
InChI Key |
JBZKIASVXXDEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=O)C1 |
Origin of Product |
United States |
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